

Application Notes: Synthesis and Utility of Methyl 4-(piperazin-1-yl)benzoate

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Compound of Interest

Compound Name: Methyl 4-(piperazin-1-yl)benzoate

Cat. No.: B067512

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Introduction

The N-arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.^[1] Compounds incorporating this moiety are prominent in pharmaceuticals targeting central nervous system (CNS) disorders, and they have garnered significant attention in cancer research for their potential as anti-proliferative agents. ^{[1][2][3]} **Methyl 4-(piperazin-1-yl)benzoate** is a versatile bifunctional building block, featuring the key N-arylpiperazine structure along with a methyl ester handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a convenient point for further molecular elaboration in drug discovery programs.

These application notes provide two representative protocols for the synthesis of **Methyl 4-(piperazin-1-yl)benzoate** from piperazine, targeting researchers and professionals in chemical synthesis and drug development. The primary recommended method is a two-step sequence involving a palladium-catalyzed Buchwald-Hartwig amination followed by deprotection. An alternative, classical approach via Nucleophilic Aromatic Substitution (S_NAr) is also presented.

Physicochemical and Analytical Data

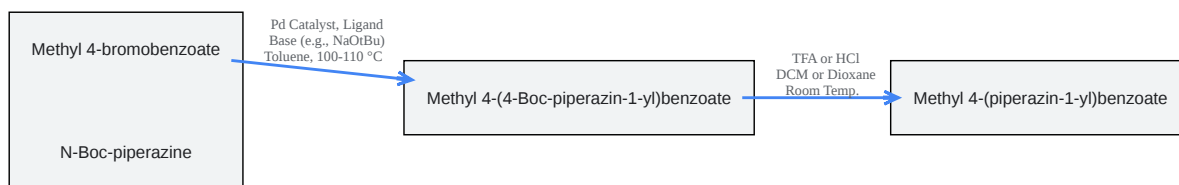
A summary of the key properties for the target compound, **Methyl 4-(piperazin-1-yl)benzoate**, is provided below.

Property	Value	Source
PubChem CID	15429161	[4]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	[4]
Molecular Weight	220.27 g/mol	
IUPAC Name	methyl 4-(piperazin-1-yl)benzoate	[4]
Canonical SMILES	COC(=O)C1=CC=C(C=C1)N2CCNCC2	[4]

Protocol 1: Synthesis via Buchwald-Hartwig Amination (Recommended)

This modern approach involves a two-step process: (1) a palladium-catalyzed cross-coupling of a protected piperazine with an aryl halide, followed by (2) removal of the protecting group. Using a mono-protected piperazine, such as N-Boc-piperazine, is crucial to prevent undesired double-arylation. The Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance.[5]

Reaction Scheme



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Caption: Synthesis via Buchwald-Hartwig Amination and Deprotection.

A. Step 1: Buchwald-Hartwig Coupling

Materials and Reagents

Reagent	Formula	MW (g/mol)	Molarity/ Density	Amount	Moles (mmol)	Equiv.
Methyl 4-bromobenzoate	C ₈ H ₇ BrO ₂	215.04	-	2.15 g	10.0	1.0
N-Boc-piperazine	C ₉ H ₁₈ N ₂ O ₂	186.25	-	2.24 g	12.0	1.2
Pd ₂ (dba) ₃	C ₅₁ H ₄₂ O ₃ P _{d2}	915.72	-	92 mg	0.1	0.01
XantPhos	C ₃₉ H ₃₂ OP ₂	578.62	-	174 mg	0.3	0.03
Sodium tert-butoxide	C ₄ H ₉ NaO	96.10	-	1.35 g	14.0	1.4
Toluene (anhydrous)	C ₇ H ₈	0.867 g/mL	50 mL	-	-	-

Experimental Protocol

- Add Methyl 4-bromobenzoate (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
- In a separate vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., XantPhos, 0.03 equiv.).
- Seal the Schlenk flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Under the inert atmosphere, add anhydrous toluene (50 mL) to the flask via syringe.

- Add the catalyst/ligand mixture to the reaction flask.
- Place the flask in a preheated oil bath at 110 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.[6]
- Once the reaction is complete, cool the flask to room temperature.
- Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.[6]
- Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate product.
- Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Methyl 4-(4-Boc-piperazin-1-yl)benzoate.

B. Step 2: Boc Deprotection

Materials and Reagents

Reagent	Formula	MW (g/mol)	Molarity/Density	Amount
Methyl 4-(4-Boc-piperazin-1-yl)benzoate	C ₁₇ H ₂₄ N ₂ O ₄	320.38	-	3.20 g (from Step 1)
Trifluoroacetic Acid (TFA)	C ₂ HF ₃ O ₂	114.02	1.489 g/mL	10 mL
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	1.326 g/mL	40 mL

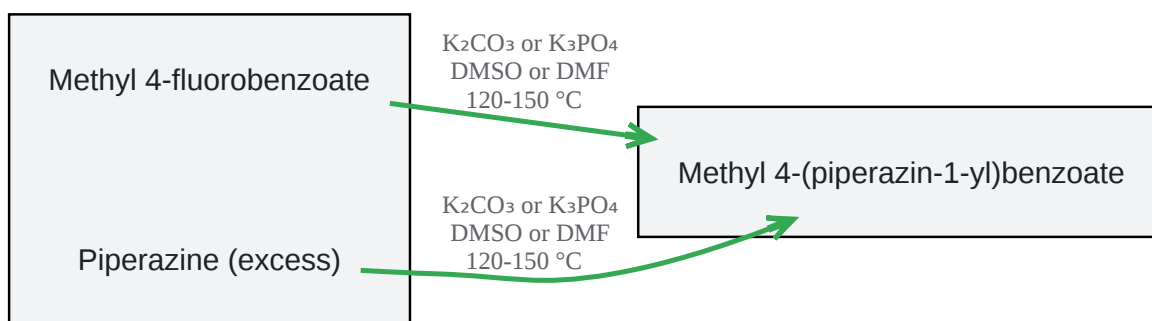
Experimental Protocol

- Dissolve the purified intermediate from Step 1 in dichloromethane (40 mL) in a round-bottom flask.
- Cool the solution in an ice bath (0 °C).
- Slowly add trifluoroacetic acid (10 mL) to the stirred solution.
- Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize any remaining acid.
- Extract the aqueous layer with DCM (2 x 30 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to yield the final product, **Methyl 4-(piperazin-1-yl)benzoate**. Further purification by chromatography or recrystallization may be performed if necessary.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (S_NAr)

This classical method relies on the reaction of piperazine with an activated aryl halide. For S_NAr reactions, aryl fluorides are often the most reactive halides.^[7] The electron-withdrawing ester group at the para position activates the ring toward nucleophilic attack. A large excess of piperazine is typically used to minimize the formation of the diarylated byproduct.

Reaction Scheme



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Caption: Synthesis via Nucleophilic Aromatic Substitution (S_NAr).

Materials and Reagents

Reagent	Formula	MW (g/mol)	Molarity/ Density	Amount	Moles (mmol)	Equiv.
Methyl 4-fluorobenzoate	$C_8H_7FO_2$	154.14	-	1.54 g	10.0	1.0
Piperazine	$C_4H_{10}N_2$	86.14	-	4.31 g	50.0	5.0
Potassium Carbonate (K_2CO_3)	K_2CO_3	138.21	-	2.76 g	20.0	2.0
Dimethyl Sulfoxide (DMSO)	C_2H_6OS	1.100 g/mL	40 mL	-	-	-

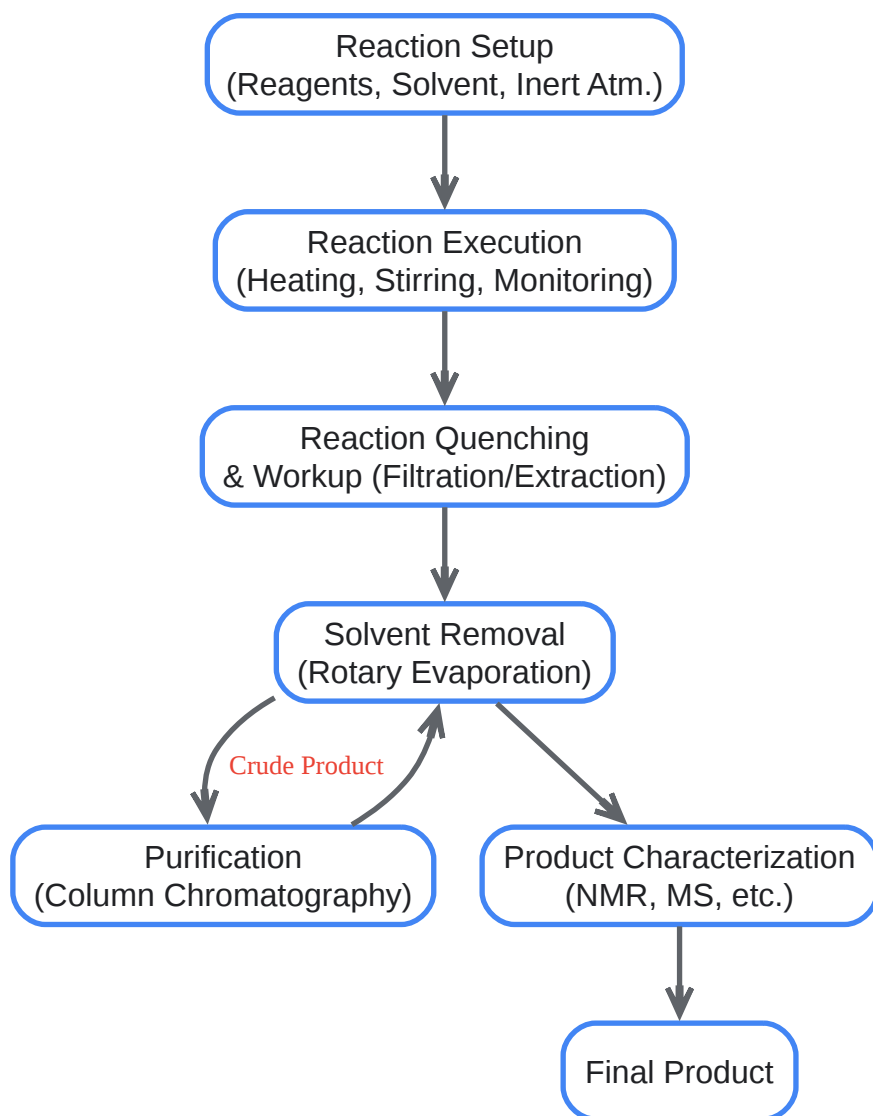
Experimental Protocol

- To a round-bottom flask, add Methyl 4-fluorobenzoate (1.0 equiv.), piperazine (5.0 equiv.), and potassium carbonate (2.0 equiv.).
- Add dimethyl sulfoxide (40 mL) and equip the flask with a reflux condenser.

- Heat the reaction mixture in an oil bath to 140 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into a beaker containing ice water (200 mL). This may precipitate the product or allow for extraction.
- Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
- Combine the organic layers and wash thoroughly with water (4 x 100 mL) to remove residual DMSO and excess piperazine, followed by a brine wash (100 mL).
- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude solid or oil by flash column chromatography (a polar solvent system, possibly containing a small amount of triethylamine to prevent streaking, may be required) to isolate **Methyl 4-(piperazin-1-yl)benzoate**.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target compound, applicable to both protocols described.



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